3,5-Heptanedione, 2,4,6-trimethyl-
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Overview
Description
3,5-Heptanedione, 2,4,6-trimethyl-: is an organic compound with the molecular formula C10H18O2 . . This compound is a type of diketone, characterized by having two ketone groups in its structure. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Heptanedione, 2,4,6-trimethyl- typically involves the reaction of acetone with isobutyraldehyde in the presence of a base, followed by oxidation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of 3,5-Heptanedione, 2,4,6-trimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Heptanedione, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Heptanedione, 2,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Heptanedione, 2,4,6-trimethyl- involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s diketone structure allows it to undergo keto-enol tautomerism, which is crucial for its reactivity in different chemical environments .
Comparison with Similar Compounds
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 2,2,6-Trimethyl-3,5-heptanedione
Comparison: 3,5-Heptanedione, 2,4,6-trimethyl- is unique due to its specific substitution pattern, which affects its reactivity and stability. Compared to 2,2,6,6-tetramethyl-3,5-heptanedione, it has fewer methyl groups, which can influence its steric and electronic properties. This makes it more suitable for certain applications where less steric hindrance is desired .
Properties
CAS No. |
642475-10-3 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,4,6-trimethylheptane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-6(2)9(11)8(5)10(12)7(3)4/h6-8H,1-5H3 |
InChI Key |
WPTZNYNYUKBMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C(=O)C(C)C |
Origin of Product |
United States |
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